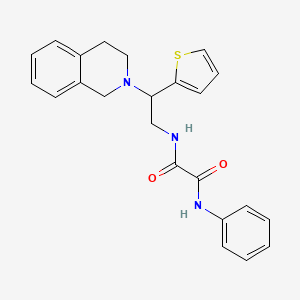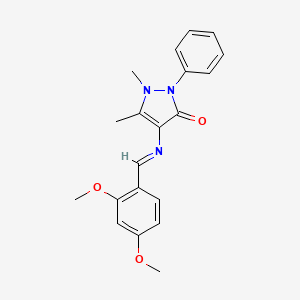
(E)-4-((2,4-diméthoxybenzylidène)amino)-1,5-diméthyl-2-phényl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réaction de Heck catalysée par le palladium(II)
Le composé a trouvé une pertinence en synthèse organique par le biais de la réaction de Heck catalysée par le palladium(II). Plus précisément, il sert de précurseur à la synthèse du (E)-3-(2,4-diméthoxy-5-nitrophényl)acrylate de méthyle . Cette voie réactionnelle implique une iodation décarboxylative suivie de la réaction de Heck, conduisant au produit souhaité. Son importance réside dans son application potentielle en tant que bloc de construction pour les produits naturels cytotoxiques appelés carpatamides A–D . Ces produits naturels ont suscité un intérêt en raison de leurs propriétés biologiques et de leurs applications chimiques.
Recherche sur le cancer du poumon non à petites cellules (CPNPC)
Les chercheurs ont étudié l'activité du composé contre le cancer du poumon non à petites cellules (CPNPC). Les carpatamides A–D, dérivés de Streptomyces sp. marins, présentent une activité sélective contre les lignées cellulaires de CPNPC . Ainsi, la compréhension des propriétés et de la réactivité du composé précurseur contribue au développement d'agents anticancéreux potentiels.
Synthèse inspirée des produits naturels
Le composé sert de précurseur à la synthèse de composés biologiquement actifs. En concevant une voie efficace à partir de l'acide 2,4-diméthoxybenzoïque, les chercheurs peuvent accéder au (E)-3-(2,4-diméthoxy-5-nitrophényl)acrylate de méthyle . Ce composé, à son tour, sert de bloc de construction pour des produits naturels et non naturels dotés d'activités biologiques diverses .
Croissance cristalline et propriétés optiques
Bien que n'étant pas directement liés au composé lui-même, des dérivés similaires ont été étudiés pour leur croissance cristalline et leurs propriétés optiques. Par exemple, le monocristal organique de ((E)-(4-fluorophénylimino)méthyl)naphtalène-2-ol a été étudié comme matériau non linéaire optique (NLO) efficace . Bien que n'étant pas identiques, ces recherches mettent en évidence l'intérêt plus large porté aux composés apparentés.
Dérivés de la thiosemicarbazide
Le précurseur du composé, synthétisé à partir de la 4-hydroxy-3,5-diméthoxybenzaldehyde et de la thiosemicarbazide, a été caractérisé à l'aide d'analyses élémentaires, de spectroscopie FT-IR, de RMN 1H, de RMN 13C et de données de spectrométrie de masse . Ces travaux contribuent à notre compréhension des dérivés de la thiosemicarbazide et de leurs applications potentielles.
Propriétés
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-19(20(24)23(22(14)2)16-8-6-5-7-9-16)21-13-15-10-11-17(25-3)12-18(15)26-4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLHVFLEDWSSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2441010.png)
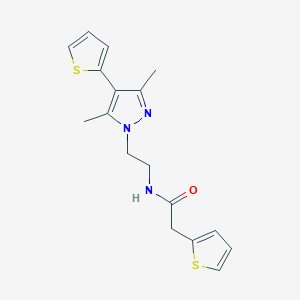
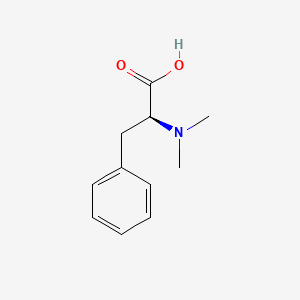
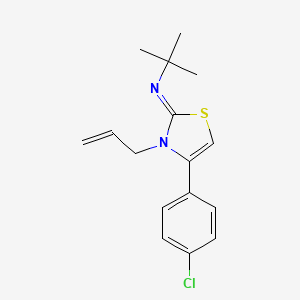
![9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441015.png)
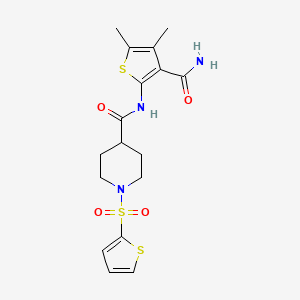


![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)
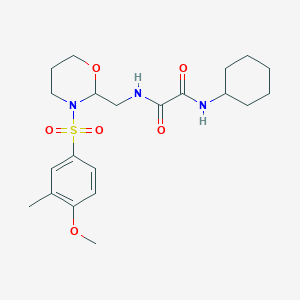
![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)

![N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)
